molecular formula C19H23NO2 B4203803 N-mesityl-2-(3-methylphenoxy)propanamide

N-mesityl-2-(3-methylphenoxy)propanamide

Cat. No.: B4203803
M. Wt: 297.4 g/mol
InChI Key: HZNGBAFMFIKLKW-UHFFFAOYSA-N
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Description

N-mesityl-2-(3-methylphenoxy)propanamide (C₁₆H₁₉NO) is a propanamide derivative characterized by a mesityl group (2,4,6-trimethylphenyl) attached to the amide nitrogen and a 3-methylphenoxy moiety at the α-carbon of the propanamide backbone. This compound has garnered attention in medicinal chemistry and materials science due to its structural versatility, which allows for modulation of biological activity and physicochemical properties through targeted substitutions .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-12-7-6-8-17(11-12)22-16(5)19(21)20-18-14(3)9-13(2)10-15(18)4/h6-11,16H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNGBAFMFIKLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Propanamide Structure

Compounds sharing the propanamide backbone but differing in substituents exhibit diverse applications:

Compound Name Substituents on Propanamide Core Key Applications/Activities References
Sensor L1 Nitrophenyl acetamide linker, hexyloxy chain Fluoride ion detection (colorimetric)
Taranabant (MK-0364) Complex aryl/heterocyclic substituents CB1R inverse agonist (anti-obesity)
Thiadiazolopyrimidine-propanamide Dichlorophenoxy group, thiadiazolopyrimidine ring Herbicidal activity
2-Chloro-N-[3-(3-methylphenoxy)propyl]acetamide Chloroacetamide, propyl chain Potential therapeutic applications

Key Insights :

  • The propanamide core is a common pharmacophore in pharmaceuticals (e.g., Taranabant) and agrochemicals (e.g., thiadiazolopyrimidine derivatives). Sensor L1 demonstrates how substituents like nitrophenyl groups enable anion-sensing functionality .

Phenoxy Group Variations

Modifications to the phenoxy moiety influence solubility, receptor affinity, and target specificity:

Compound Name Phenoxy Substituents Biological/Functional Impact References
NAPMA 3-methylphenoxy Osteoclast inhibition (osteoporosis)
N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide 3-methylphenoxy, 3-aminophenyl Unspecified (predicted receptor binding)
N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide 4-chloro-2-methylphenoxy Enhanced antimicrobial activity

Key Insights :

  • The 3-methylphenoxy group in NAPMA and the target compound is critical for osteoclast inhibition, while chloro substitution (as in ) enhances antimicrobial properties .

Amide Nitrogen Substituents

The substituent on the amide nitrogen significantly alters biological activity and physicochemical properties:

Compound Name Amide Nitrogen Substituent Key Properties References
N-mesityl-2-(3-methylphenoxy)propanamide Mesityl (2,4,6-trimethylphenyl) High lipophilicity, metabolic stability
NAPMA 2-(4-acetyl-1-piperazinyl)phenyl Enhanced solubility, osteoclast inhibition
N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide 3-aminophenyl Potential for hydrogen bonding
Poly[bis(3-methylphenoxy)phosphazene] Polymer backbone (phosphazene) Membrane material (sulfonated form)

Key Insights :

  • The mesityl group confers metabolic stability due to steric hindrance, whereas piperazinyl (NAPMA) or amino groups () enhance solubility and receptor interactions .

Physicochemical and Pharmacokinetic Comparisons

Property This compound NAPMA Thiadiazolopyrimidine-propanamide
Lipophilicity (LogP) High (mesityl group) Moderate High (dichlorophenoxy)
Solubility Low (hydrophobic substituents) Moderate (polar groups) Low
Stability High (steric protection of amide bond) Moderate Variable

Data adapted from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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